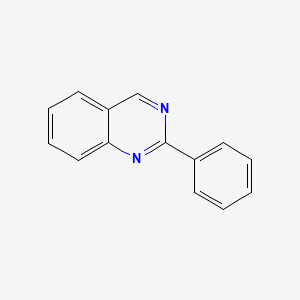

2-Phenylquinazoline

Descripción

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is nitrogen. wikipedia.org These structures are fundamental to life, forming the core of nucleic acids, and are prevalent in a vast array of natural products and synthetic molecules. wikipedia.org Quinazoline (B50416), a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.orgipinnovative.com This fusion of two six-membered aromatic rings creates a unique electronic and structural framework. wikipedia.orgheteroletters.org

2-Phenylquinazoline is a derivative of this parent quinazoline molecule, characterized by the presence of a phenyl group at the second position of the quinazoline ring system. ontosight.ai The introduction of the phenyl group significantly influences the molecule's properties, including its steric and electronic characteristics, which in turn dictate its reactivity and biological interactions. Quinazolines, including the 2-phenyl substituted variants, are a prominent class within the broader family of nitrogen-containing heterocycles, which also includes well-known structures like pyridine, pyrrole, and their fused derivatives such as quinoline (B57606) and indole. wikipedia.org The chemistry of quinazolines is rich and diverse, allowing for a wide range of chemical modifications and the synthesis of a multitude of derivatives with varied applications. researchgate.netresearchgate.net

Significance as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. mdpi.comnih.gov The this compound core is widely recognized as such a scaffold. researchgate.netresearchgate.net Its structural rigidity, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of its biological activity. researchgate.net This versatility has made it a cornerstone in the design and synthesis of novel therapeutic agents across a wide spectrum of diseases. researchgate.netnih.govnih.gov

The quinazoline nucleus is a key component in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netresearchgate.netnih.govnih.gov The presence of the 2-phenyl group often enhances or modulates these activities. For instance, derivatives of this compound have been investigated as inhibitors of various enzymes and receptors that are implicated in disease pathways. nih.govnih.gov The ability to readily synthesize a library of this compound analogs makes it an attractive starting point for drug discovery campaigns, enabling systematic exploration of structure-activity relationships (SAR). mdpi.com

The following table provides a glimpse into the diverse biological activities associated with this compound derivatives:

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Inhibition of protein kinases (e.g., EGFR), tubulin polymerization | wikipedia.orgnih.gov |

| Anti-inflammatory | Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | nih.govnih.gov |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | nih.gov |

| Antihypertensive | Mechanism often related to vasodilation | actascientific.com |

| Antiviral | Inhibition of viral replication (e.g., HIV) | mdpi.comnih.gov |

Historical and Recent Advancements in Quinazoline Research

The history of quinazoline chemistry dates back to 1869, when Griess synthesized the first derivative. nih.gov The parent quinazoline molecule was later prepared by Bischler and Lang, and its name was proposed by Widdege. researchgate.netnih.gov The first synthesis of quinazoline itself was reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative. wikipedia.org A more practical synthesis was later developed by Gabriel in 1903. nih.gov

Early research laid the foundation for understanding the fundamental reactivity of the quinazoline ring system. Over the decades, and particularly in recent years, there has been a surge in the development of novel synthetic methods for quinazolines and their derivatives, including 2-phenylquinazolines. These modern synthetic strategies often focus on efficiency, sustainability, and the ability to generate molecular diversity.

Recent advancements in the synthesis of 2-phenylquinazolines include:

Metal-catalyzed cross-coupling reactions: These methods, often employing palladium or copper catalysts, allow for the efficient formation of the quinazoline ring and the introduction of the phenyl group. actascientific.comijmpr.inbohrium.com

One-pot, multi-component reactions: These strategies combine multiple starting materials in a single reaction vessel to construct the this compound scaffold in a highly atom-economical manner. nih.gov

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinazoline derivatives. nih.govevitachem.com

Chemoenzymatic synthesis: This innovative approach utilizes enzymes to catalyze key steps in the synthesis, offering high selectivity and milder reaction conditions. nih.gov

The following table highlights some of the recent synthetic approaches towards this compound and its derivatives:

| Synthetic Method | Key Features | Reference |

| Hydrogen-peroxide-mediated one-pot three-component reaction | Use of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) with H₂O₂ as an oxidant. | nih.gov |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS) catalyzed reaction | Reaction of 2-aminobenzophenones and benzaldehydes under microwave irradiation. | nih.gov |

| Chemoenzymatic synthesis | Condensation of 2-aminobenzylamine and benzyl (B1604629) alcohol using an alcohol dehydrogenase (ADH) catalytic system. | nih.gov |

| Ligand-free copper-catalyzed reaction | Reaction of 2-bromophenyl methyl amines and amides. | ijmpr.in |

These advancements in synthetic chemistry continue to expand the accessibility and diversity of this compound derivatives, paving the way for further exploration of their chemical and biological potential. The ongoing research in this field underscores the enduring importance of the this compound scaffold in modern chemical and pharmaceutical sciences.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDAVZWCRBHDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877389 | |

| Record name | QUINAZOLINE, 2-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-20-3 | |

| Record name | QUINAZOLINE, 2-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylquinazoline and Analogues

Catalytic Approaches in 2-Phenylquinazoline Synthesis

Catalysis plays a pivotal role in the modern synthesis of 2-phenylquinazolines, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Both transition metal catalysts and other catalytic systems have been extensively explored.

Transition Metal-Mediated Cyclizations and Annulations

Transition metals are at the forefront of catalytic methods for quinazoline (B50416) synthesis, facilitating a variety of cyclization and annulation reactions through diverse mechanistic pathways.

Copper catalysis is a versatile and cost-effective strategy for the synthesis of quinazolines. One prominent approach involves a copper-catalyzed cascade reaction for the synthesis of quinazoline derivatives from readily available (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org This method utilizes inexpensive cuprous bromide (CuBr) as the catalyst and air as an environmentally friendly oxidant. organic-chemistry.org The reaction proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation to afford the quinazoline products in moderate to good yields. organic-chemistry.org Optimization studies have shown that CuBr is a highly effective catalyst for this transformation. organic-chemistry.org

Another innovative copper-catalyzed method is the visible-light-driven synthesis of 2,3-disubstituted quinazolinones. rsc.org This process employs copper(II) chloride as the catalyst and Eosin Y as a photosensitizer under blue LED irradiation. rsc.org The reaction involves a sequential Ullmann N-arylation and C–H oxidative amidation, using molecular oxygen from the air as the oxidant. rsc.org This sustainable approach works under mild conditions and demonstrates broad substrate compatibility. rsc.org

Furthermore, copper-catalyzed domino reactions provide an efficient route to quinazolinones. For instance, a copper-catalyzed domino synthesis of quinazolinones has been developed via an Ullmann-type coupling and aerobic oxidative C-H amidation. researchgate.net This protocol uses inexpensive and readily available starting materials and air as the oxidant. researchgate.net Additionally, copper-catalyzed cascade reactions of 2-halobenzamides with nitriles have been reported for the synthesis of quinazolinone derivatives. chim.it

Table 1: Examples of Copper-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst System | Reaction Type | Product | Yield | Ref |

| (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, Air | Cascade N-arylation/Oxidation | Quinazolines | Moderate to Good | organic-chemistry.org |

| o-Iodo-N-substituted benzamides, Benzylamines | CuCl₂, Eosin Y, Blue LEDs | Ullmann N-arylation/C-H oxidative amidation | 2,3-Disubstituted quinazolinones | 30-84% | rsc.org |

| 2-Halobenzamides, (Aryl)methanamines | Copper catalyst, Air | Ullmann-type coupling/Aerobic oxidative C-H amidation | Quinazolinone derivatives | Good to High | researchgate.net |

| 2-Halobenzamides, Nitriles | Cu(OAc)₂ | Cascade nucleophilic addition/SNAr | Quinazolinone derivatives | Not specified | chim.it |

Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic oxidative conditions provide an efficient route to C-2 substituted quinazolines. mdpi.com This method tolerates a wide array of functional groups, yielding 2-arylated/heteroarylated quinazolines in good to excellent yields. mdpi.com

A significant advancement in this area is the use of magnetically recoverable iron oxide (γ-Fe₂O₃) nanocatalysts (MRIONC). rsc.orgresearchgate.net These nanocatalysts have proven to be highly efficient for the synthesis of 2-phenylquinazolines from 2-aminoarylketones and benzylamines under solvent-free conditions. rsc.orgresearchgate.net A key advantage of this system is the easy recovery of the catalyst using a simple magnetic separation, allowing for its recycling for at least five cycles without a significant loss in catalytic activity. rsc.orgresearchgate.net The development of such recyclable nanocatalysts aligns with the principles of green chemistry. acs.orgresearchgate.net Iron-catalyzed reactions often provide a more sustainable alternative to those using more expensive and toxic heavy metals. dergipark.org.tr

Table 2: Iron-Catalyzed Synthesis of 2-Phenylquinazolines

| Starting Materials | Catalyst System | Reaction Conditions | Product | Key Feature | Ref |

| 2-Aminobenzyl alcohols, Benzylamines | FeBr₂ | Aerobic oxidation | C-2 substituted quinazolines | Wide substrate scope | mdpi.com |

| 2-Aminoarylketones, Benzylamines | γ-Fe₂O₃ nanocatalyst | Solvent-free | 2-Phenylquinazolines | Magnetically recoverable and recyclable catalyst | rsc.orgresearchgate.net |

Ruthenium catalysts are highly effective in promoting dehydrogenative coupling reactions, which are atom-economical processes that generate hydrogen gas as the only byproduct. An in situ-formed ruthenium catalyst enables a highly selective dehydrogenative coupling of 2-aminophenyl ketones with amines to produce quinazolines. organic-chemistry.orgorganic-chemistry.org This method avoids the use of reactive reagents and the formation of toxic byproducts. organic-chemistry.orgorganic-chemistry.org

Another efficient method involves a ruthenium pincer complex for the synthesis of quinazoline derivatives through the acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.org This catalytic system operates under aerial conditions with low catalyst and base loading, providing a wide variety of substituted quinolines and quinazolines from 2-aminobenzyl alcohols, secondary alcohols, and nitriles in shorter reaction times. rsc.org Notably, this system has achieved a remarkably high turnover number (TON) of 290,000 for the synthesis of this compound. rsc.orgresearchgate.net Ruthenium catalysis has also been utilized in late-stage functionalization to synthesize more complex molecules. nih.gov

Table 3: Ruthenium-Catalyzed Synthesis of Quinazolines

| Starting Materials | Catalyst System | Reaction Type | Key Advantage | Ref |

| 2-Aminophenyl ketones, Amines | In situ Ru catalyst | Dehydrogenative coupling | Avoids toxic byproducts | organic-chemistry.orgorganic-chemistry.org |

| 2-Aminobenzyl alcohols, Secondary alcohols, Nitriles | Ru NNN-pincer complex | Acceptorless dehydrogenative coupling | High TON (290,000 for this compound) | rsc.orgresearchgate.net |

Rhodium catalysts are known to facilitate complex tandem reactions, including transannulations and cycloadditions, leading to the efficient construction of heterocyclic systems. nih.gov While direct examples for this compound synthesis are less common, the principles of rhodium catalysis are applicable. For instance, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with various partners is a powerful tool for synthesizing substituted pyrroles and other N-heterocycles. organic-chemistry.orgbeilstein-journals.org This methodology involves the generation of a rhodium carbenoid intermediate that undergoes subsequent cyclization. organic-chemistry.org

Rhodium-catalyzed cycloaddition reactions, such as the [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, have been developed for the synthesis of eight-membered carbocycles. pku.edu.cnpku.edu.cn These reactions proceed through the formation of metallacycle intermediates. nih.gov The development of new rhodium-catalyzed cycloadditions often involves designing novel metallacycle formations. nih.gov Although not directly applied to this compound in the provided context, the underlying principles of tandem annulation and cycloaddition hold potential for future synthetic strategies toward this scaffold.

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)-Catalyzed Protocols

Ceric ammonium nitrate (CAN) is a one-electron oxidizing agent that has found utility as a catalyst in organic synthesis. organic-chemistry.org A facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines is catalyzed by a CAN-tert-butyl hydroperoxide (TBHP) system in acetonitrile. organic-chemistry.orgthieme-connect.de This protocol affords the corresponding 2-phenylquinazolines in good to excellent yields (up to 93%). organic-chemistry.org

The reaction is believed to proceed through imine formation, followed by oxidation and intramolecular cyclization, facilitated by the CAN-TBHP system. organic-chemistry.org This method offers a mild and effective alternative to traditional synthetic routes that often require harsh conditions or expensive catalysts. organic-chemistry.org The CAN-catalyzed protocol has demonstrated broad applicability with various substituted 2-aminobenzophenones and 2-aminoacetophenones. organic-chemistry.orgmjcce.org.mk

Table 4: CAN-Catalyzed Synthesis of 2-Phenylquinazolines

| Starting Materials | Catalyst System | Solvent | Yield | Ref |

| 2-Aminobenzophenones, Benzylamines | CAN-TBHP | Acetonitrile | Up to 93% | organic-chemistry.orgthieme-connect.de |

| 2-Aminoacetophenones, Benzylamines | CAN-TBHP | Acetonitrile | Good to Excellent | organic-chemistry.orgresearchgate.net |

Polyoxometalate Catalysis

Polyoxometalates (POMs) have emerged as versatile and efficient catalysts in organic synthesis due to their tunable acidity, redox properties, and high thermal stability. sciopen.com Their application in the synthesis of quinazolines offers a promising avenue for developing robust catalytic systems.

Researchers have successfully synthesized lanthanum ion-doped polyoxophosphitemolybdates which are stable under alkaline conditions and act as effective catalysts. acs.org For the synthesis of this compound from 2-aminobenzyl alcohol and benzonitrile, one such catalyst achieved a yield of 91.7%. acs.org This performance was notably better than that of classic Keggin {PMo12} or inorganic CaMoO4, highlighting a synergistic catalytic effect between the molybdenum and lanthanum centers. acs.org Another study proposed a sodium phosphotungstate-modified manganese oxide catalyst as a heterogeneous system for this compound synthesis, aiming to overcome the limitations of using toxic solvents and unstable aldehydes. frontiersin.org

| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |

| [CH₃NH₃]₂{La(H₂O)[Mo₆O₁₂(OH)₃(HPO₃)₄]}·8H₂O | 2-Aminobenzyl alcohol, Benzonitrile | Alkaline | 91.7 | acs.org |

| Sodium phosphotungstate-doped OMS-2 | 2-Aminobenzyl alcohol, Benzonitrile | N/A | High | frontiersin.org |

| This table showcases examples of Polyoxometalate (POM) catalysts used in the synthesis of this compound. |

Iodide-Catalyzed Methods

Iodide-catalyzed reactions represent a significant advancement in the metal-free synthesis of quinazolines, offering an environmentally benign and efficient alternative to transition-metal-catalyzed processes. A common approach involves the use of molecular iodine (I₂) as a catalyst, often paired with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org

This method facilitates a tandem reaction that begins with the sp³ C-H functionalization of benzylic amines, followed by cyclization with 2-aminobenzophenones. organic-chemistry.org Optimal conditions typically involve heating the reactants at 90°C for 12 hours with 10 mol% iodine and 2 equivalents of TBHP, achieving yields as high as 94%. organic-chemistry.org The reaction's scope is broad, though it is influenced by electronic and steric factors; electron-withdrawing groups on the phenyl rings tend to favor the reaction, while electron-donating groups or significant steric hindrance can reduce yields. organic-chemistry.org Other research has explored potassium iodide (KI) as a catalyst in three-component reactions involving 2-aminobenzoketones, toluenes, and an ammonium salt to construct the 2-arylquinazoline scaffold. rhhz.net

| Starting Materials | Catalyst System | Conditions | Yield (%) | Reference |

| 2-Aminobenzophenone, Benzylamine (B48309) | I₂ / TBHP | 90°C, 12 h | up to 94 | organic-chemistry.org |

| 2-Aminobenzophenones, Benzylamines | I₂ / O₂ | 130°C, 3-8 h | 49-92 | frontiersin.org |

| 2-Aminobenzoketones, Toluene, Ammonium Salt | KI | N/A | Good | rhhz.net |

| This table summarizes various iodide-catalyzed methods for the synthesis of 2-phenylquinazolines. |

Metal-Free and Green Chemistry Syntheses

The principles of green chemistry and the development of metal-free synthetic routes are central to modern organic synthesis. In the context of this compound synthesis, several innovative methods have been reported that align with these goals.

One notable metal-free method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a versatile reagent for the condensation and subsequent oxidative cyclization of 2-aminophenyl ketones and benzylamines. thieme-connect.comscispace.com This approach avoids the use of costly and potentially toxic transition-metal catalysts and provides the desired this compound derivatives in good to excellent yields, reaching up to 92%. thieme-connect.com

Another environmentally benign strategy is a three-component reaction for synthesizing 2-aryl-4-phenylquinazoline derivatives using lactic acid as a biodegradable and sustainable promoter. mjcce.org.mkmjcce.org.mk This protocol involves the reaction of 2-aminobenzophenone, various aldehydes, and ammonium acetate (B1210297) under solvent-less conditions at 80°C. mjcce.org.mkmjcce.org.mk The benefits of this method include high yields, a simple procedure, readily available starting materials, short reaction times, and clean reaction profiles. mjcce.org.mk

| Method | Reagents/Catalyst | Key Features | Yield (%) | Reference |

| Oxidative Cyclization | 2-Aminophenyl ketones, Benzylamines, DDQ/TBHP | Metal-free, Versatile oxidant | up to 92 | thieme-connect.comscispace.com |

| Three-Component Reaction | 2-Aminobenzophenone, Aldehydes, Ammonium acetate, Lactic acid | Metal-free, Solvent-free, Green catalyst | Good | mjcce.org.mkmjcce.org.mk |

| C-H Functionalization | 2-Aminobenzophenones, Benzylic amines, I₂/TBHP | Metal-free, Atom-economical | up to 94 | organic-chemistry.org |

| This table compares different metal-free and green chemistry approaches for synthesizing 2-phenylquinazolines. |

Multi-Component Reactions (MCRs) for Quinazoline Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This strategy is particularly valuable for building complex heterocyclic scaffolds like quinazolines in an atom-economical and time-saving manner.

A prominent example is the lactic acid-promoted, three-component synthesis of 2-aryl-4-phenylquinazolines from 2-aminobenzophenone, an aldehyde, and ammonium acetate under solvent-free conditions. mjcce.org.mkmjcce.org.mk This method proceeds efficiently for a wide range of aromatic aldehydes with no significant electronic or positional effects observed. mjcce.org.mk Another effective MCR involves a potassium iodide-catalyzed three-component reaction of 2-aminobenzoketones, methylarenes (like toluene), and an ammonium salt, which proceeds via amination of benzylic C-H bonds. rhhz.net Furthermore, ceric ammonium nitrate (CAN) has been utilized to mediate a one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and an ammonia (B1221849) source, providing an alternative route to the quinazoline core. mdpi.com

| Reagents | Catalyst/Promoter | Key Features | Reference |

| 2-Aminobenzophenone, Aldehyde, Ammonium acetate | Lactic Acid | Green, Solvent-free, Three-component | mjcce.org.mkmjcce.org.mk |

| 2-Aminobenzoketones, Methylarenes, Ammonium salt | Potassium Iodide (KI) | Three-component, C-H amination | rhhz.net |

| (2-Aminophenyl)methanols, Aldehydes, Ammonium source | Ceric Ammonium Nitrate (CAN) | One-pot, Tandem reaction | mdpi.com |

| This table outlines various multi-component reactions (MCRs) for the construction of the quinazoline scaffold. |

Ring Closure and Cyclization Strategies

Oxidative Ring Closure Approaches

Many modern syntheses of 2-phenylquinazolines rely on an oxidative ring closure or cyclization step to achieve the final aromatic system. These methods often generate a dihydroquinazoline (B8668462) intermediate, which is then oxidized.

A prime example is the iodine-catalyzed reaction of 2-aminobenzophenones and benzylic amines, where an oxidant such as TBHP or molecular oxygen is crucial for the final aromatization step. organic-chemistry.orgfrontiersin.org Similarly, a metal-free approach uses DDQ to facilitate an oxidative cyclization process. thieme-connect.comscispace.com Iron oxide nanoparticles (Fe₂O₃ NPs) have also been employed to catalyze the formation of this compound derivatives through the condensation of a benzylamine with a 2-aminoaryl ketone, where the nanoparticle surface facilitates the key oxidative coupling steps. rsc.org These methods are advantageous as they often start from readily available precursors and proceed via C-H activation and C-N bond formation. organic-chemistry.orgrsc.org

Condensation Reactions (e.g., anthranilic acid derivations, aminoaryl ketone reactions)

Condensation reactions form the bedrock of classical and modern quinazoline syntheses. A widely used pathway begins with anthranilic acid. orientjchem.orgechemcom.com In this sequence, anthranilic acid is first acylated with benzoyl chloride to yield N-benzoyl anthranilic acid. echemcom.com This intermediate is then cyclized, typically using acetic anhydride, to form 2-phenyl-4H-benzo[d] organic-chemistry.orgorganic-chemistry.orgoxazin-4-one. orientjchem.orgechemcom.com This benzoxazinone (B8607429) is a key intermediate that can subsequently react with an ammonia source, such as hydrazine (B178648) hydrate (B1144303) or ammonium acetate, to furnish the this compound ring system. mjcce.org.mkechemcom.com

Direct condensation of 2-aminoaryl ketones, such as 2-aminobenzophenone, with reaction partners is also a cornerstone of many synthetic routes. The three-component reaction with an aldehyde and ammonium acetate, promoted by lactic acid, involves the initial condensation of the ketone with the aldehyde and ammonia to form a dihydroquinazoline intermediate that subsequently oxidizes. mjcce.org.mkmjcce.org.mk Another direct approach is the condensation of 2-aminobenzophenones with benzylic amines, which forms an initial imine or enamine intermediate that cyclizes to build the heterocyclic core. organic-chemistry.orgthieme-connect.com

| Starting Material(s) | Key Intermediate/Reaction Type | Reagents/Conditions | Reference |

| Anthranilic acid, Benzoyl chloride | 2-Phenyl-4H-benzo[d] organic-chemistry.orgorganic-chemistry.orgoxazin-4-one | Pyridine, then Acetic Anhydride | orientjchem.orgechemcom.com |

| 2-Aminobenzophenone, Aldehyde, Ammonium acetate | Condensation/Cyclization | Lactic acid, 80°C | mjcce.org.mkmjcce.org.mk |

| 2-Aminobenzophenones, Benzylic amines | Condensation/Cyclization | I₂/TBHP or DDQ | organic-chemistry.orgthieme-connect.com |

| 2-Benzoylaminothiobenzamides | Intramolecular Condensation | Sodium methoxide | mdpi.com |

| This table details key condensation strategies for the synthesis of 2-phenylquinazolines. |

Intramolecular Transformations

The synthesis of the this compound core can be efficiently achieved through various intramolecular cyclization strategies. These methods often involve creating a precursor that, under specific conditions, undergoes ring closure to form the quinazoline system.

A notable approach involves a tandem reaction that begins with sp3 C-H functionalization. This metal-free method utilizes readily available 2-aminobenzophenones and benzylic amines. organic-chemistry.org The reaction is catalyzed by molecular iodine (I2) with tert-butyl hydroperoxide (TBHP) as the oxidant, typically heated at 90°C. organic-chemistry.org The proposed mechanism includes the formation of an intermediate, oxidation, a key intramolecular cyclization step, and further oxidation to yield the aromatic this compound product. organic-chemistry.org This methodology is effective for a range of substrates, with electron-withdrawing groups on the phenyl rings generally favoring the reaction. organic-chemistry.org

Another effective intramolecular cyclization involves the reaction of o-aminobenzylamines and benzylamines. nih.govfrontiersin.org This multistep, one-pot synthesis proceeds through oxidative imine formation, intermolecular condensation, intramolecular cyclization, and finally aromatization to afford 2-arylquinazolines. nih.govfrontiersin.org The use of a Lewis acid, such as BF₃‧Et₂O, can facilitate the cyclization and subsequent aromatization steps. nih.govfrontiersin.org

Furthermore, a microwave-assisted intramolecular Friedel-Crafts-type cyclization of benzoyl arylguanidines has been reported for the synthesis of 2-alkyamino-4-phenylquinazolines. researchgate.netnih.govfigshare.com This reaction is performed in an ionic liquid, [OMIm]Cl, where the basic guanidine (B92328) deprotonates the imidazolium-based ionic liquid, initiating a cascade process that leads to the cyclization. researchgate.netnih.govfigshare.com

| Starting Materials | Key Reagents/Conditions | Type of Transformation | Product | Yield (%) |

| 2-Aminobenzophenones, Benzylic amines | I₂, TBHP, 90°C | Tandem sp3 C-H functionalization and intramolecular cyclization | 2-Phenylquinazolines | Up to 94% organic-chemistry.org |

| o-Aminobenzylamines, Benzylamines | 4,6-dihydroxysalicylic acid, BF₃‧Et₂O, O₂, 90°C | Oxidative condensation and intramolecular cyclization | 2-Arylquinazolines | Up to 81% nih.govfrontiersin.org |

| Benzoyl arylguanidines | [OMIm]Cl, Microwave irradiation | Intramolecular Friedel-Crafts-type cyclization | 2-Alkyamino-4-phenylquinazolines | Not specified researchgate.netnih.gov |

| (2-Aminophenyl)methanols, Aldehydes | Ceric ammonium nitrate (CAN) | One-pot tandem reaction | 2-Arylquinazolines | 67-87% mdpi.com |

Derivatization and Functionalization Routes of this compound Core

The this compound core serves as a versatile scaffold for further chemical modification. Functionalization at various positions of the quinazoline ring allows for the synthesis of a diverse array of derivatives.

Amide and Ester Formation

Amide and ester derivatives of this compound are commonly synthesized from a carboxylic acid precursor. A one-pot, three-component reaction using the sodium salt of (2-aminophenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin), ammonium acetate, and benzaldehyde (B42025) can produce 2-phenyl-quinazoline-4-carboxylic acid. dergipark.org.tr

This carboxylic acid can then be converted into various ester derivatives. For example, refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid yields the corresponding methyl ester. dergipark.org.tr

For amide synthesis, the carboxylic acid is often first converted to the more reactive 2-phenyl-quinazoline-4-carbonyl chloride by treatment with thionyl chloride (SOCl₂). dergipark.org.tr This acid chloride can then react with various primary or secondary amines to form the desired amide derivatives in good yields. dergipark.org.tr An alternative approach to amide bond formation involves starting with 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)acetic acid, converting it to the acid chloride, and then reacting it with the chosen amine. sapub.orgsapub.org

| Starting Material | Reagent(s) | Product Type | Example Product | Yield (%) |

| 2-Phenyl-quinazoline-4-carboxylic acid | Methanol, H₂SO₄ (cat.), Reflux | Ester | Methyl 2-phenyl-quinazoline-4-carboxylate | 72% dergipark.org.tr |

| 2-Phenyl-quinazoline-4-carboxylic acid | 1. SOCl₂ 2. Various amines | Amide | N-substituted 2-phenyl-quinazoline-4-carboxamides | Not specified dergipark.org.tr |

| 2-(2-Phenyl-4-oxoquinazolin-3(4H)-yl)acetic acid | 1. SOCl₂ 2. Tris(hydroxymethyl)aminomethane | Amide | N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | 58% sapub.org |

Hydrazone and Triazolo Ring Formations

The synthesis of hydrazone and fused triazolo-quinazoline derivatives typically begins with 2-phenyl-4-quinazolinylhydrazine. This key intermediate can be condensed with various aldehydes to produce the corresponding hydrazones. oup.com These hydrazones are crucial precursors for the subsequent formation of the triazole ring.

The cyclization of these hydrazones into nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazolines can be achieved through pyrolysis, where the hydrazone is heated above its melting point. oup.com Alternatively, an intramolecular oxidative cyclization can be performed. For instance, treating (E)-4-(2-benzylidenehydrazinyl)-2-phenyl-quinazolines with an oxidizing agent like Phenyliodine(III) diacetate (PIDA) can yield 3-aryl-5-phenyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c]quinazolines. niscpr.res.in

Similarly, reacting 2-phenyl-4-quinazolinylhydrazine with formic acid, acetyl chloride, or benzoyl chloride yields hydrazide intermediates. oup.com These hydrazides can also be cyclized upon heating to form the corresponding 2-substituted-5-phenyl nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazolines. oup.com

| Hydrazine Precursor | Reactant(s) | Intermediate | Cyclization Method | Final Product |

| 2-Phenyl-4-quinazolinylhydrazine | Aldehydes (e.g., Benzaldehyde) | Hydrazone | Pyrolysis | 2,5-Diphenyl nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazoline oup.com |

| 2-Phenyl-4-quinazolinylhydrazine | Acetyl chloride | Acetylhydrazide | Heating | 2-Methyl-5-phenyl nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-c]quinazoline oup.com |

| 4-Hydrazinyl-2-phenylquinazoline | Substituted Benzaldehydes | (E)-4-(2-benzylidenehydrazinyl)-2-phenylquinazoline | PIDA, DCM, rt | 3-Aryl-5-phenyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-c]quinazolines niscpr.res.in |

Alkylation Reactions of Thiones

The thione analogues of 2-phenylquinazolines, specifically this compound-4(3H)-thiones, are important substrates for derivatization via alkylation. These compounds can be synthesized by the acylation of 2-aminothiobenzamide with benzoyl chlorides, followed by a base-catalyzed ring closure. researchgate.netmdpi.com

Alkylation of the thione group predominantly occurs at the sulfur atom (S-alkylation), especially when using "soft" alkylating agents. ppublishing.org This reaction is often carried out by first treating the quinazoline-4-thione with a base to form a thiolate anion, which then acts as a nucleophile. cas.cz Common alkylating agents include alkyl halides such as methyl iodide. cas.cz The resulting products are 4-(alkylsulfanyl)quinazolines. cas.cz This S-alkylation is a key step in certain desulfurization reactions where the alkylthio group is subsequently removed via hydrolysis to yield the corresponding quinazolin-4-one. cas.cz

| Thione Substrate | Alkylating Agent | Conditions | Product Type |

| Quinazoline-4-thione derivatives | Methyl iodide | Base | 4-(Alkylsulfanyl)quinazoline cas.cz |

| Quinazoline-4-thione derivatives | 1-Bromo-(2-diethylamino)ethane | Base | 4-(Alkylsulfanyl)quinazoline cas.cz |

| 1H-Benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | K₂CO₃, Acetone, Reflux | S-alkylated product mdpi.com |

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy where two or more pharmacophores are covalently linked to create a single hybrid molecule. nih.gov This approach aims to enhance therapeutic efficacy or overcome challenges like drug resistance. nih.gov The this compound scaffold has been extensively used as a core structure in developing such hybrid molecules. nih.govresearchgate.net

One strategy involves linking the this compound moiety to a sulfonamide group. This has been achieved by reacting 4-chloro-2-phenylquinazoline (B1330423) with various sulfonamides in refluxing dimethylformamide (DMF) to yield quinazoline-sulfonamide hybrids. nih.gov

Another example is the creation of artemisinin-quinazoline hybrids. In one approach, an amino dihydroartemisinin (B1670584) derivative was condensed with a quinazoline carboxylic acid derivative, resulting in a hybrid molecule connected by an amide linker. nih.gov

Furthermore, hybrids combining the ABC inhibitor properties of this compound with the non-toxic and metabolically stable carborane pharmacophore have been developed. nih.gov These varied strategies demonstrate the utility of the this compound core as a foundational element for creating complex, multifunctional molecules. nih.govnih.govnih.gov

| Hybridization Partner | Linkage Type | Resulting Hybrid Class | Reference |

| Sulfonamides | Aminosulfonamide | Quinazoline-sulfonamide hybrids | nih.gov |

| Artemisinin derivatives | Amide | Artemisinin-quinazoline hybrids | nih.gov |

| Carborane pharmacophore | Carbonyl | Carbonyl this compound hybrids | nih.gov |

| Chalcones | Chalcone | Quinazolinone-Chalcone hybrids | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Phenylquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, APT methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-phenylquinazoline. Through ¹H NMR, ¹³C NMR, and ancillary techniques like the Attached Proton Test (APT), a complete and unambiguous assignment of all proton and carbon signals is achievable.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the protons on the quinazoline (B50416) core and the pendant phenyl ring, typically in the aromatic region (δ 7.0-9.5 ppm). A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits a characteristic singlet for the proton at the C4 position (H4), which is highly deshielded due to the adjacent nitrogen atom. rsc.org The protons of the fused benzene (B151609) ring and the phenyl substituent appear as a series of multiplets, with their specific chemical shifts and coupling constants (J values) allowing for precise assignment. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound shows 12 distinct signals, consistent with its structure which has planes of symmetry leading to the equivalence of some carbons on the phenyl ring. rsc.org The carbon atoms directly bonded to nitrogen (C2 and C4) are significantly deshielded and appear at the downfield end of the spectrum (δ > 150 ppm). rsc.org The remaining aromatic carbons resonate in the typical range of δ 120-140 ppm. rsc.org

APT Methods: The Attached Proton Test (APT) is a valuable experiment that distinguishes between carbon atoms based on the number of attached protons. tecmag.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons typically appear as positive signals, while methine (CH) and methyl (CH₃) carbons appear as negative signals (or vice-versa depending on the spectrometer setup). tecmag.com For this compound, which contains only quaternary and methine carbons, an APT experiment would cleanly separate these into two groups. The signals for the quaternary carbons (C2, C4a, C8a, and the phenyl C1') would show opposite phase to the signals for the methine carbons (C4, C5, C6, C7, C8, and the phenyl CHs), providing definitive confirmation of their types.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Technique | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| ¹H NMR | H4 | ~9.47 | s |

| Phenyl (ortho) | ~8.60-8.57 | m | |

| H5 | ~8.10 | d, J = 8.0 | |

| H8 | ~7.96-7.91 | m | |

| H6/H7 | ~7.66-7.62 | m | |

| Phenyl (meta, para) | ~7.57-7.49 | m | |

| ¹³C NMR | C2 | ~161.1 | - |

| C4 | ~160.5 | - | |

| C8a | ~150.8 | - | |

| Phenyl (C1') | ~138.0 | - | |

| C7 | ~134.1 | - | |

| Phenyl (para) | ~130.6 | - | |

| Phenyl (ortho/meta) | ~128.6 | - | |

| C5 | ~127.2 | - | |

| C8 | ~127.1 | - | |

| C6 | ~123.6 | - | |

| Data derived from a representative synthesis and characterization study. rsc.org Actual values may vary slightly based on experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Form Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is characterized by several key absorption bands. Aromatic C-H stretching vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹. libretexts.org The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings give rise to several sharp, medium-intensity bands in the 1600–1450 cm⁻¹ region. libretexts.org The carbon-nitrogen double bond (C=N) stretching of the quinazoline ring also appears in this region, often around 1620-1580 cm⁻¹. scirp.org The C-H out-of-plane bending vibrations in the 900–675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

While this compound itself does not exhibit tautomerism, IR spectroscopy is a critical tool for analyzing the tautomeric forms of its derivatives, such as 2-phenylquinazolin-4(3H)-one. In such cases, the presence or absence of a strong carbonyl (C=O) stretching band (around 1700-1650 cm⁻¹) versus broad N-H and O-H stretching bands (above 3000 cm⁻¹) can help determine the predominant tautomeric form (amide vs. iminol) in the solid state.

Expected IR Absorption Bands for this compound:

~3100-3000 cm⁻¹: Aromatic C-H stretching

~1620-1580 cm⁻¹: C=N stretching

~1600, 1550, 1480, 1450 cm⁻¹: Aromatic C=C ring stretching

~900-675 cm⁻¹: Aromatic C-H out-of-plane bending

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation pattern. For this compound (C₁₄H₁₀N₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 206.0844 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The M⁺• peak for this compound is observed at m/z 206. rsc.org This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint.

Key fragmentations observed for this compound include: rsc.org

Loss of a hydrogen cyanide (HCN) molecule: A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment ion at m/z 179 (206 - 27).

Formation of the benzoyl cation: Cleavage of the bond between the phenyl group and the quinazoline ring can lead to the highly stable benzoyl cation ([C₆H₅CO]⁺), though more commonly the phenylquinazoline structure fragments to yield a phenyl cation or related ions. A major fragmentation pathway involves the formation of the [C₆H₅CN]⁺• radical cation and a benzyne (B1209423) neutral fragment, or cleavage to form a phenyl cation.

Base Peak at m/z 105: This prominent peak corresponds to the benzoyl cation, suggesting a rearrangement may occur upon ionization. rsc.org

Phenyl Cation: The appearance of a signal at m/z 77 is indicative of the phenyl cation ([C₆H₅]⁺). rsc.org

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Identity | Proposed Neutral Loss |

| 206 | Moderate | [M]⁺• (Molecular Ion) | - |

| 179 | Low | [M - HCN]⁺• | HCN |

| 105 | 100% (Base Peak) | [C₇H₅O]⁺ (Benzoyl Cation)* | C₇H₅N₂ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation) | C₈H₅N₂ |

| The formation of a benzoyl cation suggests rearrangement. Data from a representative EI-MS analysis. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, typically below 400 nm. These absorptions are due to π → π* electronic transitions within the extended conjugated system of the fused aromatic rings. The spectrum for quinazoline derivatives generally shows multiple absorption peaks. nih.gov For instance, similar structures exhibit strong absorption bands with maxima around 224 nm and additional bands around 314-318 nm. nih.gov The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent and the substitution on the aromatic rings. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's empirical formula and assess its purity.

For this compound, with a molecular formula of C₁₄H₁₀N₂, the theoretical elemental composition can be readily calculated. Experimental "found" values that are in close agreement with the "calculated" values (typically within ±0.4%) provide strong evidence for the correct composition and high purity of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₁₄H₁₀N₂)

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 81.53 | Typically reported in literature |

| Hydrogen (H) | 4.89 | Typically reported in literature |

| Nitrogen (N) | 13.58 | Typically reported in literature |

Chromatographic Techniques for Purity and Reaction Progress Monitoring (e.g., TLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique routinely employed in the synthesis of quinazoline derivatives. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then placed in a developing chamber with an appropriate solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org As the solvent moves up the plate, the components of the mixture separate based on their differing polarities and interactions with the stationary phase. The starting materials, intermediates, and the final product will have different retention factors (R_f values). By observing the disappearance of starting material spots and the appearance of the product spot (often visualized under UV light), the progress of the reaction can be effectively monitored in real-time. TLC is also used to determine the optimal solvent system for purification by column chromatography and to confirm the purity of the isolated product by the presence of a single spot.

Computational Chemistry and Theoretical Investigations of 2 Phenylquinazoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 2-Phenylquinazoline.

Frontier Molecular Orbital (FMO) analysis, which involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. Studies on related quinazolinone compounds have reported HOMO-LUMO energy gaps, such as 4.60 eV for 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4.47 eV for its carbothioamide derivative (QTh) researchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity and potential for electron transfer. These calculations are typically performed using DFT methods, such as B3LYP with specific basis sets like 6-31G+(d,p) researchgate.netresearchgate.net.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic). These maps are generated using DFT calculations and can offer insights into potential sites of interaction with biological targets or other molecules nih.govijsrst.comimist.manajah.edu. For example, MEP analysis can reveal areas of positive potential localized around hydrogen atoms and negative potential associated with electronegative atoms like oxygen, indicating potential hydrogen bonding or electrostatic interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for predicting how molecules interact with biological systems and for understanding their dynamic behavior.

Molecular docking studies are extensively used to predict the binding affinity and mode of this compound derivatives with various protein targets. These studies help rationalize observed biological activities and guide the design of new therapeutic agents.

COX-2: Several studies have employed molecular docking to investigate the potential of this compound derivatives as COX-2 inhibitors. For example, a study docked novel 2-phenyl-3-substituted aniline (B41778) derivatives into the COX-2 binding site (PDB: 5F19), reporting binding energies and identifying key interactions iajps.comekb.egmdpi.comimpactfactor.org. Another study focused on 3-amino-2-phenylquinazoline-4(3H)-one derivatives, assessing their potential as selective COX-2 analgesics by docking against COX-2 (PDB ID: 1PXX) and COX-1 (PDB ID: 1EQG) ub.ac.id.

CDK9: The 2-phenylquinazolinone scaffold has been explored for its potential to inhibit Cyclin-Dependent Kinase 9 (CDK9). Computational studies have identified 2-phenylquinazolinone fragments as CDK9 inhibitors, with specific derivatives showing potent activity. For instance, one study reported favorable binding affinities for a 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one derivative towards CDK9, alongside AKT and TNKS2 mdpi.comnih.govnih.govvietnamjournal.ruresearchgate.netresearchgate.netdntb.gov.uaacs.orgacs.org. Molecular docking studies have been crucial in understanding the structure-activity relationships and identifying key interactions within the CDK9 binding site mdpi.comnih.govresearchgate.netacs.orgacs.org.

TNKS2 & AKT: The 2-phenylquinazolinone scaffold has also been investigated for its inhibitory activity against Tankyrase 2 (TNKS2) and Protein Kinase B (AKT), particularly in the context of cancer therapy. Computational studies have revealed favorable binding affinities for 2-phenylquinazolinone derivatives towards TNKS2 and AKT nih.govvietnamjournal.ruresearchgate.netdntb.gov.uaresearchgate.net. These studies often employ molecular docking to predict binding modes and interactions with specific residues within the active sites of these proteins nih.govvietnamjournal.ruresearchgate.netresearchgate.net.

3CLpro: While not directly involving this compound, studies on related Schiff bases derived from quinazolinones have explored their potential as inhibitors of the SARS-CoV-2 3CLpro enzyme using molecular docking researchgate.netnih.gov. These studies highlight the application of computational methods in identifying potential antiviral agents based on heterocyclic scaffolds.

Other Targets (e.g., Aurora A Kinase, ABCG2): Molecular docking has also been used to evaluate this compound derivatives against other targets, such as Aurora A Kinase, where specific derivatives showed significant binding into the active site nih.gov. Additionally, studies have explored the this compound scaffold for developing inhibitors of ABCG2, using molecular docking to understand structure-protein interactions mdpi.com.

Data Table 1: Summary of Molecular Docking Studies for this compound Derivatives

| Target Protein | Example Compound (Derivative of this compound) | Binding Affinity (e.g., kcal/mol) | Key Interactions/Observations | Reference(s) |

| COX-2 | Novel 2-phenyl-3-substituted aniline derivatives | -372.26 kcal/mol (smallest RS) | Analogous binding mode to COX-2 inhibitors | iajps.com |

| COX-2 | 3-Amino-2-phenylquinazoline-4(3H)-one derivative | -85.2374 arb. units (vs COX-2) | Selective COX-2 inhibition potential, interaction with Ser1530 and Met1522 | ub.ac.id |

| CDK9 | 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one | -28.74 kcal/mol | Pan-inhibitory binding, interaction with specific residues | nih.govvietnamjournal.ruresearchgate.net |

| AKT | 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one | -27.30 kcal/mol | Pan-inhibitory binding, interaction with specific residues | nih.govvietnamjournal.ruresearchgate.net |

| TNKS2 | 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one | -34.17 kcal/mol | Pan-inhibitory binding, interaction with specific residues | nih.govvietnamjournal.ruresearchgate.net |

| Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Higher docking scores than reference | Binding into main pocket, interactions with key amino acid residues | nih.gov |

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar of 2 Phenylquinazoline Derivatives

Molecular Target Identification and Ligand-Binding Mechanisms

The 2-phenylquinazoline scaffold has proven to be a versatile framework for designing molecules that interact with a diverse range of biological targets. The specific nature of these interactions, from inhibiting crucial enzymes to modulating receptor activity, is dictated by the substitution patterns on the quinazoline (B50416) and phenyl rings.

Kinase Inhibition Mechanisms (e.g., CDK9, AKT, TNKS2)

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer.

Cyclin-Dependent Kinase 9 (CDK9): The 2-phenylquinazolinone scaffold has been identified as a novel chemotype for inhibiting CDK9, a key enzyme in HIV-1 Tat-mediated transcription. nih.gov Computational studies and preliminary synthetic work have shown that these compounds can interfere with the viral promoter's transactivation and inhibit HIV-1 reactivation in latently infected cells. nih.gov One derivative, 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one, demonstrated an IC50 value of 4.0 μM against CDK9. nih.gov Further studies have explored the pan-inhibitory potential of this compound against CDK9, AKT, and TNKS2, revealing favorable binding affinities. vietnamjournal.ru The interaction between the pyrimidine (B1678525) ring of the quinazoline scaffold and the catalytic residues of the kinase is considered critical for its inhibitory activity. larvol.com

AKT (Protein Kinase B) and TNKS2 (Tankyrase 2): The compound 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one has been investigated as a 'triple-target' inhibitor, also targeting AKT and TNKS2, which are involved in the oncogenic Wnt/β-catenin signaling pathway. vietnamjournal.ru In silico analysis showed favorable binding affinities of this compound towards TNKS2 (-34.17 kcal/mol), CDK9 (-28.74 kcal/mol), and AKT (-27.30 kcal/mol). vietnamjournal.ru Co-crystal structures of 2-phenylquinazolinone derivatives with TNKS2 have provided insights into their binding modes, revealing that they are more potent as TNKS inhibitors than as CDK9 inhibitors. nih.govoulu.fi These studies highlight structural features that determine selectivity towards either tankyrases or kinases. nih.gov

Other kinase targets for this compound derivatives include PI3K-α, B-Raf, and VEGFR-2. tandfonline.com For instance, a thieno[3,2-d]pyrimidine (B1254671) derivative with a this compound-like structure was found to be a potent and selective inhibitor of PI3 kinase p110alpha with an IC50 of 2.0 nM. nih.gov

Enzyme Inhibition and Active Site Interactions (e.g., COX-2, 3CLpro)

Cyclooxygenase-2 (COX-2): The this compound core is a feature in some inhibitors of COX-2, an enzyme responsible for inflammation and pain. wikipedia.org The mechanism of selective COX-2 inhibition often relies on the inhibitor's ability to fit into a side pocket of the COX-2 active site that is not readily accessible in the COX-1 isoform. scielo.org.mx This is often achieved by incorporating bulkier groups, such as a sulfonamide, which can interact with this side pocket. scielo.org.mxwikipedia.org The anti-inflammatory properties of some this compound derivatives are attributed to their ability to inhibit COX-2. cymitquimica.com

3C-like protease (3CLpro): As a key enzyme in the replication of coronaviruses like SARS-CoV-2, 3CLpro has become a major target for antiviral drug development. frontiersin.orgdovepress.com The active site of 3CLpro is well-characterized, featuring a catalytic dyad of His41 and Cys145 and several subsites (S1, S1', S2, S4) that accommodate the substrate. mdpi.comresearchgate.netnih.gov Inhibitors often form covalent bonds with the catalytic Cys145 or engage in hydrogen bonding and hydrophobic interactions within these subsites. dovepress.com For example, some inhibitors interact with key residues like His163 and Glu166 in the S1 subsite. mdpi.com Certain this compound-based compounds have been identified as potential 3CLpro inhibitors, with molecular docking studies suggesting they fit well within the active site and form stable interactions. frontiersin.org

G-Quadruplex DNA Stabilization Mechanisms

G-quadruplexes (G4) are non-canonical four-stranded DNA structures found in regions such as telomeres and oncogene promoters. mdpi.com The stabilization of these structures can inhibit telomerase activity and downregulate oncogene expression, making them an attractive target for cancer therapy. acs.orgnih.gov

This compound derivatives have been designed as G4 stabilizing ligands. acs.orgmdpi.com These planar heterocyclic molecules can interact with the G-quadruplexes, primarily through π–π stacking interactions with the guanine (B1146940) tetrads at the ends of the G4 structure. mdpi.com The binding affinity and selectivity of these compounds for G4 DNA over double-stranded DNA are crucial for their activity. nih.gov Some quinazoline derivatives have been shown to induce and stabilize G4 structures both in vitro and in human cells, leading to replication stress, telomere instability, and apoptosis. acs.org The interaction is not limited to telomeric G4s; some derivatives can also stabilize G4 structures in the promoter regions of oncogenes like c-myc, K-ras, and VEGF. nih.gov The mode of interaction can be complex, with some "scissors-shaped" derivatives reported to entangle the entire G-quadruplex structure. nih.gov

Receptor Modulation and Binding Studies (e.g., GABAA R PAMs)

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major site for inhibitory neurotransmission in the central nervous system. wikipedia.org Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA without directly activating the receptor themselves. wikipedia.orgmdpi.com They bind to allosteric sites, which are distinct from the GABA binding site. drugbank.com

Certain this compound derivatives have been investigated as GABA-A receptor PAMs. These compounds can modulate receptor activity, potentially leading to sedative and anxiolytic effects. wikipedia.orgsemanticscholar.org The binding of PAMs can increase the frequency or duration of the chloride channel opening initiated by GABA, leading to enhanced neuronal inhibition. wikipedia.orgnih.gov The specific binding sites for non-benzodiazepine PAMs, which can include neurosteroids and other synthetic compounds, are located in various domains of the receptor, including transmembrane domains at subunit interfaces. drugbank.complos.org The development of subtype-selective PAMs is an active area of research, as different GABA-A receptor subtypes have distinct physiological roles. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

Impact of Substituent Position and Chemical Nature on Molecular Interaction

The strategic placement of various chemical groups on the this compound scaffold significantly influences its interaction with biological targets.

On the Quinazoline Ring:

Position 3: The introduction of a 3-arylideneamino substituent has been shown to enhance the antibacterial activity of the quinazolinone system. nih.govcapes.gov.br In another study, a pyrrolidine (B122466) ring at the C-3 position of a 2-methyl quinazolinone derivative resulted in a more active analgesic compound. mdpi.comencyclopedia.pub

Position 4: The replacement of the oxo group at position 4 with a thioxo group generally leads to an increase in antimycobacterial activity. researchgate.net

Position 6: For analgesic activity, a 6-chloro substituent was found to be beneficial. mdpi.com Similarly, for anti-inflammatory activity, substitution with chlorine at C-6 and a methyl group at C-8 showed good activity. mdpi.com

Position 7: A 7-chloro substituent is a key feature in the CDK9 inhibitor 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one. nih.govvietnamjournal.ru However, for analgesic activity, a 7-chloro group did not lead to an increase in potency. mdpi.com

Position 8: An 8-methyl group did not enhance analgesic activity. mdpi.com

On the 2-Phenyl Ring:

Substitutions on the phenyl ring at the 2-position can significantly impact activity. For instance, compounds with substitutions on the 2-phenyl ring showed higher analgesic activity, which may be attributed to an increase in lipophilicity. mdpi.com

A p-dimethylaminophenyl group at C-2, in combination with an o-methoxyphenyl substituent at C-3, resulted in anti-inflammatory activity higher than the standard drug phenylbutazone. mdpi.com

For CDK9 inhibition, a 4-aminophenyl group at the 2-position was found to be a key structural feature for potency. nih.gov

The following table summarizes some key SAR findings for this compound derivatives:

| Biological Target/Activity | Position of Substitution | Favorable Substituent(s) | Unfavorable/Inactive Substituent(s) | Reference |

|---|---|---|---|---|

| Analgesic | C-3 | Pyrrolidine ring (on 2-methyl quinazolinone) | Aromatic and alicyclic amines | mdpi.comencyclopedia.pub |

| Analgesic | C-6 | Chloro | - | mdpi.com |

| Analgesic | C-7, C-8 | - | Chloro (C-7), Methyl (C-8) | mdpi.com |

| Anti-inflammatory | C-2 & C-3 | p-dimethylaminophenyl (C-2) & o-methoxyphenyl (C-3) | - | mdpi.com |

| Anti-inflammatory | C-6 & C-8 | Chloro (C-6) & Methyl (C-8) | Unsubstituted | mdpi.com |

| CDK9 Inhibition | C-2 & C-7 | 4-aminophenyl (C-2) & Chloro (C-7) | - | nih.gov |

| Antimycobacterial | C-4 | Thioxo (vs Oxo) | - | researchgate.net |

| Antibacterial | C-3 | Arylideneamino | - | nih.govcapes.gov.br |

Optimization Strategies Based on SAR (e.g., increasing lipophilicity for enhanced activity)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent drug candidates. For this compound derivatives, a key optimization strategy often involves modulating lipophilicity to enhance biological activity. youtube.compharmafeatures.com

Increased lipophilicity, often achieved by adding lipophilic groups like alkyl chains or halogen atoms, can lead to improved membrane permeability and better interaction with hydrophobic pockets in target proteins. youtube.compharmafeatures.com For instance, SAR studies on a series of this compound derivatives revealed that substitutions on the two phenyl rings led to higher analgesic activity compared to unsubstituted derivatives, a phenomenon attributed to an increase in lipophilic character. mdpi.com Specifically, the introduction of methyl or methoxy (B1213986) groups on the phenyl ring has been shown to increase CNS depressant and anticonvulsant activities, as the enhanced lipophilicity facilitates crossing the blood-brain barrier. innovareacademics.in

However, the relationship between lipophilicity and activity is not always linear. Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. youtube.compharmafeatures.com Therefore, a delicate balance must be struck. For example, while some lipophilic additions enhance activity, others, such as aromatic and alicyclic amine substitutions, have been found to decrease analgesic activity in certain 2-phenylquinazolinone derivatives. encyclopedia.pub

The following table summarizes the effects of various substitutions on the activity of this compound derivatives, highlighting the role of lipophilicity.

| Compound Series | Substitution | Effect on Activity | Probable Reason | Reference |

| Analgesic Quinazolines | Substitution on both phenyl rings | Increased analgesic activity | Increased lipophilicity | mdpi.com |

| CNS Depressant Quinazolines | Methyl/methoxy group on phenyl ring | Increased CNS activity | Enhanced blood-brain barrier penetration | innovareacademics.in |

| Analgesic Quinazolinones | Diethyl substitution | Highest analgesic activity | Optimized lipophilicity | encyclopedia.pub |

| Analgesic Quinazolinones | Aromatic/alicyclic amine substitution | Decreased analgesic activity | Altered physicochemical properties | encyclopedia.pub |

Selective Inhibition Profile Development through Scaffold Modification

The versatility of the quinazoline scaffold allows for modifications that can lead to the development of highly selective inhibitors for various biological targets. nih.govd-nb.infonih.gov By strategically altering different positions of the quinazoline core, researchers can fine-tune the binding affinity and selectivity of the compounds. d-nb.infonih.gov

One approach involves the functionalization of different positions of the quinazoline core based on SAR information from related classes of compounds. For example, in the development of Staphylococcus aureus NorA efflux pump inhibitors, a this compound core was identified as a promising scaffold. d-nb.info Further modifications at the C-2 and C-6 positions, such as the introduction of a methoxy group at C-6 or replacing the C-2 phenyl moiety with a 5-Cl thiophene (B33073) portion, resulted in derivatives with potent synergistic activity with antibiotics. d-nb.info

Another strategy focuses on designing derivatives that can selectively target specific isoforms of an enzyme family. In the pursuit of selective Aurora A kinase inhibitors, new quinazoline derivatives were designed by modifying the structure of known inhibitors. nih.gov The introduction of a fluorine atom in the quinazoline scaffold and a bromine atom on the terminal phenyl ring resulted in a compound with potent and selective inhibitory activity against Aurora A kinase. nih.gov Molecular docking studies confirmed that these modifications enhanced binding to the active site of Aurora A. nih.gov

The development of selective Janus kinase 1 (JAK1) inhibitors also showcases the power of scaffold modification. By designing a bicyclic 2,4-diaminoquinazoline-7-carboxamide core, researchers were able to create a scaffold amenable to extensive SAR studies. koreascience.kr This led to the identification of derivatives with selective inhibition of JAK1 over other JAK isozymes, which is crucial for minimizing side effects in the treatment of rheumatoid arthritis. koreascience.kr

The table below illustrates how scaffold modifications have led to selective inhibitors.

| Target | Scaffold Modification | Resulting Selectivity | Reference |

| S. aureus NorA Efflux Pump | -OMe group at C-6 and 5-Cl thiophene at C-2 of this compound | Enhanced synergistic activity with antibiotics | d-nb.info |

| Aurora A Kinase | Fluorine on quinazoline core and bromine on terminal phenyl ring | Selective inhibition of Aurora A | nih.gov |

| Janus Kinase 1 (JAK1) | 2-Amino-4-alkylaminoquinazoline-7-carboxamide core | Selective inhibition of JAK1 over other JAK isozymes | koreascience.kr |

In Vitro Mechanistic Investigations (e.g., interference with Tat-mediated transactivation)

In vitro studies are essential for elucidating the precise molecular mechanisms by which this compound derivatives exert their biological effects. One notable example is the investigation of their role in inhibiting HIV-1 replication by interfering with Tat-mediated transactivation. researchgate.netnih.gov

The HIV-1 Tat protein is a transcriptional activator that is crucial for viral gene expression and replication. researchgate.netfrontiersin.org It functions by binding to the trans-activation response (TAR) element, an RNA stem-loop structure at the 5' end of all viral transcripts. mdpi.complos.org This interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), which promotes the elongation of viral transcripts by RNA polymerase II. nih.govfrontiersin.orgmdpi.com

Certain quinolone derivatives, structurally related to quinazolines, have been shown to inhibit Tat-mediated transcription. researchgate.netnih.gov These compounds interfere with the Tat/TAR interaction, thereby blocking the recruitment of P-TEFb and suppressing viral replication. nih.gov Mechanistic studies have shown that these inhibitors can reduce the production of both full-length and short abortive viral transcripts. mdpi.com

Further investigations into the mechanism of action of Tat have revealed a complex regulatory cycle involving acetylation and deacetylation. plos.org The transcriptional coactivator p300 acetylates Tat, a necessary step for transactivation. plos.org Subsequently, the deacetylase SIRT1 removes the acetyl group, recycling Tat to its unacetylated form. plos.org This cycle regulates the sequential recruitment of different cofactors to the HIV promoter. plos.org Small molecules that can modulate the activity of these enzymes could, therefore, indirectly affect Tat-mediated transactivation.

The following table lists the key molecular players involved in Tat-mediated transactivation that can be targeted by inhibitors.

| Molecular Component | Function in Tat-mediated Transactivation | Potential for Inhibition |

| Tat protein | Binds to TAR and recruits P-TEFb | Direct inhibition of Tat or its interactions |

| TAR element | RNA stem-loop that binds Tat | Small molecules can bind to TAR and block Tat binding |

| P-TEFb (CDK9/cyclin T1) | Kinase complex that phosphorylates RNA Pol II, promoting elongation | Inhibition of CDK9 kinase activity |

| p300 | Acetylates Tat, a necessary step for transactivation | Inhibition of p300 acetyltransferase activity |

| SIRT1 | Deacetylates Tat, recycling it for further rounds of transactivation | Modulation of SIRT1 deacetylase activity |

Emerging Applications and Interdisciplinary Research Leveraging 2 Phenylquinazoline Scaffolds

Applications in Materials Science

The photophysical properties of 2-phenylquinazoline derivatives have positioned them as promising candidates for luminescent materials and advanced imaging agents.

The ability of certain this compound derivatives to emit light upon excitation has led to their exploration in luminescent materials, including those for organic light-emitting diodes (OLEDs) and solid-state lighting. The electronic structure can be modulated by substituents on the phenyl ring and the quinazoline (B50416) core, influencing emission color, intensity, and quantum yield researchgate.netresearchgate.netrhhz.net. For instance, biphenylene (B1199973) quinazoline derivatives have been reported to emit deep-blue light in their solid state, while others featuring diphenylamino or aminoarylthiophen moieties exhibit green or blue-green fluorescence researchgate.net. Furthermore, compounds like 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivatives have demonstrated solid-state luminescence and aggregation-induced emissive enhancement, suggesting their potential in solid-state applications rsc.org. The inherent potential for photo-luminescent and electro-luminescent properties makes this scaffold valuable for optoelectronic devices researchgate.net.

Table 1: Representative Luminescent Properties of this compound Derivatives

| Derivative Class/Example | Key Feature(s) | Emission Color/Type | Application Area | Citation |

| Biphenylene quinazolines | Solid-state emission | Deep-blue light | Luminescent Materials | researchgate.net |

| 2-(4-diphenylamino)phenylquinazoline | Conjugated system | Green/Blue-green fluorescence | Luminescent Materials | researchgate.net |

| 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline | High quantum yield, strong emission | Photoluminescent | Luminescent Materials | researchgate.net |

| 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivatives | Aggregation-induced emissive enhancement | Solid-state luminescence | Luminescent Materials | rsc.org |

| 2-phenylquinazolin-4-yl)phenyl)-9H-carbazole derivative | Extended π-conjugation | Deep blue emission | Organic Light-Emitting Diodes (OLEDs) | rhhz.net |

The tunable fluorescence of this compound derivatives makes them highly suitable for developing sophisticated fluorescent probes and bioimaging agents. The N4-phenylquinazoline-4,6-diamine scaffold, for example, has been engineered into a tunable fluorescent platform enabling live-cell imaging, multicolor imaging, and super-resolution techniques like STED and SOFI imaging researchgate.net. By strategically modifying the phenyl substituent, researchers can fine-tune photophysical properties to create probes with enhanced fluorescence intensity and specific detection capabilities, such as formaldehyde (B43269) (FA) sensors researchgate.net. Quinazolinone derivatives, in general, are recognized for their biocompatibility and low toxicity, making them excellent candidates for fluorescent probes and bioimaging reagents researchgate.netresearchgate.net. Specific research has focused on developing phenylquinazoline-based probes for high-affinity imaging of the Translocator Protein (TSPO), demonstrating specific labeling at the mitochondrial level in cell lines unipi.it. These probes are designed to retain the pharmacological profile of parent ligands, allowing for targeted localization and visualization of biological targets unipi.it.

Catalytic Roles of this compound Derivatives

While primarily recognized for their biological and material science applications, certain this compound derivatives also play a significant role in catalysis, particularly as ligands in metal-catalyzed transformations. The "Quinazolinap" series, which features an axially chiral P,N-ligand structure incorporating a this compound backbone, has been successfully employed in asymmetric catalysis acs.orgresearchgate.net. These ligands have demonstrated efficacy in palladium-catalyzed allylic asymmetric alkylation, achieving high conversions and enantioselectivities (up to 94% ee) acs.orgresearchgate.net. They have also been utilized in copper-catalyzed β-borylation of conjugated esters, yielding good conversions and moderate enantioselectivities (up to 51% ee) acs.org. Furthermore, coordination compounds formed between this compound derivatives and transition metals like nickel(II) and copper(II) are being investigated for their potential catalytic activities, including applications in single-atom catalysis x-mol.net.

Table 2: Catalytic Applications of this compound Derivatives (as Ligands)